3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide
Description
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a butoxy group, a chloro-nitrophenyl group, and a carbamothioyl linkage, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c1-2-3-9-26-14-6-4-5-12(10-14)17(23)21-18(27)20-16-11-13(22(24)25)7-8-15(16)19/h4-8,10-11H,2-3,9H2,1H3,(H2,20,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHAWEQUDWTMES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701168414 | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428496-26-8 | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428496-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butoxy-N-[[(2-chloro-5-nitrophenyl)amino]thioxomethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701168414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Formation of the Carbamothioyl Linkage: This step involves the reaction of an amine with carbon disulfide and an alkyl halide to form the thiourea derivative.
Butoxylation: Introduction of the butoxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thiourea group to a sulfonyl group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound’s thiourea group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the nitro and chloro groups can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide: Lacks the butoxy group, affecting its solubility and reactivity.
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
3-butoxy-N-[(2-chloro-5-nitrophenyl)carbamothioyl]benzamide is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the butoxy group enhances its solubility in organic solvents, while the nitro and chloro groups contribute to its reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
